BP-1-102

Vue d'ensemble

Description

BP-1-102 est un inhibiteur de petite molécule qui cible spécifiquement la protéine transducteur de signal et activateur de la transcription 3 (STAT3). STAT3 est un facteur de transcription qui joue un rôle crucial dans divers processus cellulaires, notamment la croissance, la survie et la différenciation cellulaires. This compound est connu pour sa capacité à inhiber la phosphorylation et l'activation de STAT3, ce qui en fait un outil précieux dans la recherche et la thérapie du cancer .

Applications De Recherche Scientifique

BP-1-102 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

Target of Action

BP-1-102 primarily targets Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a key transcriptional factor that plays a crucial role in numerous biological processes . It is involved in the development of cancer, with hyperactivation detected in many types of cancers and is an indicator of poor prognosis .

Mode of Action

This compound inhibits STAT3 by blocking its phosphorylation and dimerization . It directly interferes with the binding of the phosphorylated tyrosine residue (pTyr) of the upstream molecule to the Src homology 2 (SH2) domain of STAT3 . This inhibition disrupts the activation of STAT3, thereby attenuating the symptoms of diseases like glioblastoma and T-cell acute lymphoblastic leukemia .

Biochemical Pathways

This compound affects the JAK/STAT3/NF-κB pathway . It suppresses the activity of this pathway in cancer cells, leading to a decrease in the expression of downstream target genes critical to the dysregulated biological processes that promote cell growth and survival .

Result of Action

This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit invasion and migration abilities . For instance, it has been found to inhibit the proliferation of U251 and A172 cells, with IC50 values of 10.51 and 8.534 μM, respectively . It also induces apoptosis by decreasing the expression of B-cell lymphoma-2 and inhibits invasion and migration by decreasing the expression of matrix metallopeptidase 9 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

BP-1-102 est synthétisé par un processus chimique à plusieurs étapes. La synthèse implique la préparation d'intermédiaires clés, suivie de leur couplage et de modifications ultérieures des groupes fonctionnels. Les conditions de réaction comprennent généralement l'utilisation de solvants organiques, de catalyseurs et de réglages spécifiques de la température et de la pression pour garantir les transformations chimiques souhaitées .

Méthodes de production industrielle

Bien que les méthodes détaillées de production industrielle de this compound ne soient pas largement publiées, le composé est généralement produit en laboratoire de recherche en utilisant des techniques standard de synthèse organique. L'extensibilité du processus de synthèse permet de produire this compound en quantités suffisantes pour la recherche et les études précliniques .

Analyse Des Réactions Chimiques

Types de réactions

BP-1-102 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : this compound peut être réduit pour former des dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent généralement des températures, des solvants et des catalyseurs contrôlés .

Principaux produits

Les principaux produits formés à partir des réactions de this compound dépendent des conditions de réaction et des réactifs spécifiques utilisés. Ces produits comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Mécanisme d'action

This compound exerce ses effets en se liant au domaine SH2 de STAT3, empêchant ainsi sa phosphorylation et son activation ultérieure. Cette inhibition perturbe la voie de signalisation STAT3, conduisant à la suppression des gènes cibles en aval impliqués dans la prolifération cellulaire, la survie et l'angiogenèse. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la dimérisation de STAT3 et le blocage de la liaison STAT3-ADN .

Comparaison Avec Des Composés Similaires

BP-1-102 est unique par sa haute spécificité et sa puissance en tant qu'inhibiteur de STAT3. Les composés similaires comprennent :

Stattic : Un autre inhibiteur de petite molécule de STAT3 qui interagit avec le domaine SH2.

SH-4-54 : Un composé qui inhibe STAT3 en se liant au domaine SH2.

S3I-201 : Un inhibiteur de STAT3 qui perturbe la dimérisation de STAT3.

This compound se distingue par sa plus grande affinité pour le domaine SH2 de STAT3 et son efficacité à perturber la signalisation STAT3 dans diverses lignées de cellules cancéreuses .

Propriétés

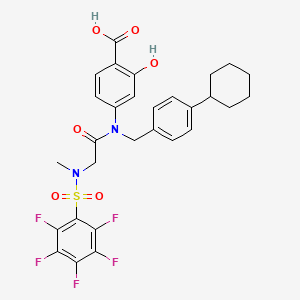

IUPAC Name |

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F5N2O6S/c1-35(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)15-22(38)36(19-11-12-20(29(39)40)21(37)13-19)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h7-13,17,37H,2-6,14-15H2,1H3,(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVSFFVDMUSXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC(=C(C=C3)C(=O)O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F5N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334493-07-0 | |

| Record name | BP-1-102 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary molecular target of BP-1-102?

A1: this compound specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. [, , , , , , , , ] It directly interacts with the Src homology 2 (SH2) domain of STAT3, a region crucial for STAT3 dimerization and subsequent activation. [, , , , ]

Q2: How does this compound binding to STAT3 affect its function?

A2: this compound binding to the SH2 domain of STAT3 effectively disrupts STAT3 dimerization. [, , , , ] This, in turn, prevents STAT3 from binding to DNA and activating the transcription of its target genes. [, , , , ]

Q3: What are the downstream consequences of this compound-mediated STAT3 inhibition?

A3: this compound-mediated STAT3 inhibition leads to the downregulation of several STAT3-regulated genes involved in cell survival, proliferation, angiogenesis, and drug resistance. [, , , , , ] Some of these genes include c-Myc, Cyclin D1, Bcl-xL, Survivin, and VEGF. [, , , ] This downregulation ultimately induces apoptosis in tumor cells characterized by aberrant STAT3 activity. [, , , , , ]

Q4: How does this compound impact cellular processes beyond direct STAT3 inhibition?

A4: Beyond direct effects on STAT3, this compound treatment has been linked to:

- Modulation of other signaling pathways: Studies suggest that this compound can indirectly affect other signaling pathways like JAK2/STAT3/c-Myc, MAPK, and NF-κB. [, , , , ] The exact mechanisms of these interactions require further investigation.

- Impact on the tumor microenvironment: this compound can alter the tumor microenvironment by reducing the release of pro-inflammatory cytokines and chemokines. [] This modulation contributes to its antitumor effects.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C31H27F5N2O5S, and its molecular weight is 634.63 g/mol.

Q6: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A6: Research on this compound analogs has revealed critical structural features influencing its activity and potency. [, ] For example:

- Hydrophobic Interactions: The pentafluorophenyl and cyclohexylbenzene moieties contribute significantly to binding affinity with the STAT3 SH2 domain through hydrophobic interactions. [] Modifications to these hydrophobic fragments often lead to decreased potency. [, , ]

- Linker Region: Variations in the linker region connecting the key pharmacophores can impact both potency and pharmacokinetic properties. [, ] For instance, replacing the original linker with alanine or proline resulted in analogs with improved inhibitory activity. []

Q7: Are there any promising this compound analogs with improved properties?

A7: Several this compound analogs have shown enhanced characteristics:

- Increased Potency: Analogs like H012, H070, H072, H098, H127, H142, H145, H152, and H155 have demonstrated significantly improved potency in inhibiting STAT3 DNA-binding activity compared to this compound. []

- Enhanced Permeability: Analog H058 exhibited better permeability in Caco-2 cell models compared to this compound, suggesting potential for improved bioavailability. []

Q8: What are the limitations of current this compound analogs?

A8: While some analogs show improved potency or permeability, challenges remain:

- Metabolic Stability: Analogs with alanine linkers, like H048 and H058, demonstrated low microsomal stability, potentially due to labile methyl groups. [] This instability could hinder their in vivo efficacy.

- Selectivity: Although this compound and its analogs generally exhibit selectivity for STAT3 over other STAT family members like STAT1 and STAT5, the degree of selectivity varies among analogs and requires further optimization. [, ]

Q9: What cancer types have shown sensitivity to this compound in preclinical studies?

A9: Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including:

- Hematological Malignancies: Multiple myeloma, Waldenström macroglobulinemia, and T-cell acute lymphoblastic leukemia cell lines have shown sensitivity to this compound. [, , ]

- Solid Tumors: this compound has exhibited antitumor effects in preclinical models of breast cancer, lung cancer, gastric cancer, and glioma. [, , , , , , , ]

Q10: What in vivo models have been used to study this compound?

A10: The efficacy of this compound has been investigated in several in vivo models, including:

- Xenograft Models: this compound has shown promising results in inhibiting tumor growth in xenograft models of human breast cancer and lung cancer. [, , , ]

- Syngeneic Models: Studies utilizing mouse models of intracranial aneurysms and renal interstitial fibrosis have also demonstrated the therapeutic potential of this compound. [, ]

Q11: Has this compound been tested in clinical trials?

A11: While preclinical data for this compound appears promising, it's important to note that, to date, it has not yet progressed to clinical trials.

Q12: What are the potential limitations and challenges associated with this compound?

A12: Despite its promise, there are challenges in developing this compound as a therapeutic agent:

- Off-target Effects: Recent studies using thermal shift assays and mass spectrometry suggest that this compound, along with other STAT3 inhibitors like Stattic, might act as nonspecific alkylating agents. [] This finding highlights the importance of further research to confirm these interactions and assess potential off-target effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.